molecular formula C24H28ClN3O3S B6498069 4-({1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide CAS No. 932291-12-8

4-({1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide

Cat. No.: B6498069
CAS No.: 932291-12-8
M. Wt: 474.0 g/mol
InChI Key: JVKNAYMGGDTPAO-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidine-carboxamide derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 1 and a cyclohexane-1-carboxamide moiety at position 2.

Properties

IUPAC Name

4-[[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O3S/c1-2-12-26-22(29)18-7-3-16(4-8-18)15-28-23(30)21-20(11-13-32-21)27(24(28)31)14-17-5-9-19(25)10-6-17/h5-6,9-11,13,16,18H,2-4,7-8,12,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNAYMGGDTPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide is a complex organic molecule with potential biological activities. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H28ClN3O3SC_{24}H_{28}ClN_{3}O_{3}S with a molecular weight of 474.0 g/mol. The structure includes a chlorophenyl group and a cyclohexane carboxamide moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC₃₄H₄₈ClN₃O₃S
Molecular Weight474.0 g/mol
CAS Number932291-12-8
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as MIF2 tautomerase, which plays a role in inflammatory responses.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against strains like Escherichia coli and Mycobacterium tuberculosis.

Antimicrobial Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antibacterial and antitubercular activities. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to lower values against resistant strains.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget PathogenMIC (μg/mL)
Compound AE. coli0.91
Compound BM. smegmatis50
Compound CM. tuberculosis25

Case Studies

  • Inhibition Studies : A study focusing on thieno[3,2-d]pyrimidine derivatives reported that specific substitutions on the phenyl ring significantly enhanced antimicrobial potency. The presence of electron-withdrawing groups was found to increase activity against bacterial strains .
  • Inflammatory Response Modulation : Another study demonstrated that similar compounds could modulate inflammatory pathways by inhibiting MIF2 activity, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

The structure-activity relationship analysis indicates that modifications in the side chains and functional groups can significantly affect the biological activity of thieno[3,2-d]pyrimidine derivatives. For example:

  • Substituted Phenyl Groups : The introduction of halogen atoms on the phenyl ring enhances antibacterial properties.
  • Flexible Side Chains : Compounds with flexible side chains containing aromatic rings exhibited superior activity compared to their aliphatic counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, highlighting structural similarities and divergences:

Compound Core Structure Substituents Key Biological Findings Reference
Target Compound Thieno[3,2-d]pyrimidine 4-chlorobenzyl (position 1); cyclohexane-1-carboxamide-N-propyl (position 3) Hypothesized kinase inhibition or GPCR modulation based on scaffold similarity N/A
Compound 4 () Benzodioxole-imidazole-propenyl 2-chlorophenyl hydrazinecarboxamide Confirmed (E)-configuration via X-ray crystallography; potential antimicrobial activity
AZD5363 () Pyrrolo[2,3-d]pyrimidine 4-aminopiperidine-4-carboxamide; 4-chlorophenyl-3-hydroxypropyl Potent Akt kinase inhibitor (IC₅₀ < 10 nM); high selectivity over ROCK kinase
Compound 51 () Tetrahydropyrimidine 5-benzyl; 3-(2,4-difluorobenzyl); N-(3-chloro-4-fluorophenyl) Demonstrated serotonin receptor binding affinity (Ki ~ 50 nM)
29b () Pyrazole-cyclohexanecarboxamide 2,6-dimethoxyphenyl; 4-fluorophenyl Calcium mobilization assay EC₅₀ = 120 nM in CHO-K1 cells
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide () Cyclohexanecarboxamide 2,3-dichloro-4-hydroxyphenyl Herbicidal activity; structural simplicity enhances metabolic stability

Key Structural and Functional Insights:

Core Heterocycle Influence: Thienopyrimidine (target compound) and pyrrolopyrimidine (AZD5363) cores are both electron-deficient heterocycles, favoring interactions with ATP-binding pockets in kinases. However, AZD5363’s pyrrolopyrimidine core confers higher solubility compared to the thienopyrimidine scaffold. Pyrazole derivatives (e.g., 29b) prioritize receptor binding (e.g., NTS1/NTS2) due to their planar aromatic systems.

Substituent Effects: Chlorophenyl Groups: The 4-chlorobenzyl group in the target compound and AZD5363 enhances hydrophobic interactions with kinase domains, but AZD5363’s additional 3-hydroxypropyl chain improves water solubility.

Biological Activity Correlation: Compounds with Tanimoto coefficients > 0.85 (e.g., thienopyrimidine vs. pyrrolopyrimidine) exhibit a 20% probability of shared gene expression profiles, per . Systems pharmacology studies confirm that scaffold similarity (e.g., oleanolic acid vs. hederagenin) predicts overlapping mechanisms of action (MOAs), such as kinase inhibition.

Mechanistic and Methodological Considerations

  • QSAR Limitations : While QSAR models predict bioactivity for compounds with shared backbones, accuracy diminishes with structural complexity (e.g., fused heterocycles vs. simple carboxamides).
  • Transcriptome Profiling : Compounds with similar scaffolds (e.g., AZD5363 and target compound) may diverge in vivo due to tissue-specific gene expression modulation.
  • Docking Analysis: Large-scale docking () suggests that minor substituent changes (e.g., propyl vs. hydroxypropyl) significantly alter target engagement.

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